3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid
Description
3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole core fused with a benzo[d][1,3]dioxole moiety and a carboxylic acid functional group. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is known to enhance metabolic stability and bioavailability, making it a critical pharmacophore in drug design .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-11(14)10-4-7(12-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-3,10H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYVXIWPGMVQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzodioxole β-Keto Ester
5-Acetylbenzo[d][1,dioxole is prepared via Friedel-Crafts acylation of benzodioxole with acetyl chloride in the presence of AlCl₃. Oxidation with pyridinium chlorochromate (PCC) yields the corresponding β-keto ester, methyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Ring Formation with Hydroxylamine
The β-keto ester reacts with hydroxylamine hydrochloride in ethanol at 60°C for 6 hours, forming the dihydroisoxazole ring via cyclocondensation. The crude product is recrystallized from methanol/water to yield methyl 3-(benzo[d]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylate. Acidic hydrolysis (6 M HCl, reflux) converts the ester to the carboxylic acid.
Key Considerations :
-
Excess hydroxylamine (1.2–1.5 equiv) ensures complete conversion.
-
Regioselectivity is governed by the electronic effects of the benzodioxole group, directing cyclization to the meta position.
1,3-Dipolar Cycloaddition Strategy
The 1,3-dipolar cycloaddition between a nitrile oxide and a benzodioxole-substituted alkene provides a stereoselective route to the dihydroisoxazole scaffold.
Nitrile Oxide Generation
Chlorination of benzaldoxime (prepared from benzaldehyde and hydroxylamine) with N-chlorosuccinimide (NCS) in dichloromethane generates the unstable nitrile oxide intermediate.
Cycloaddition with Functionalized Alkene
The nitrile oxide reacts in situ with methyl 3-(benzo[d]dioxol-5-yl)acrylate in toluene at 0°C. The reaction proceeds via a concerted mechanism, forming the isoxazoline ring with complete regiocontrol. Catalytic triethylamine (0.1 equiv) enhances reaction efficiency.
Post-Reaction Processing :
-
Column chromatography (hexane/ethyl acetate) isolates the cycloadduct.
-
Saponification with NaOH in methanol/water yields the target carboxylic acid.
Table 2 : Cycloaddition Optimization Parameters
| Parameter | Optimal Value | Impact on Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 85 |
| Solvent | Toluene | 82 |
| Catalyst (Et₃N) | 0.1 equiv | 88 |
Comparative Analysis of Methodologies
Suzuki-Miyaura Cross-Coupling :
-
Advantages : High yields (70–93%), compatibility with sensitive functional groups.
-
Limitations : Requires pre-functionalized halogenated intermediates and inert conditions.
Cyclocondensation :
-
Advantages : Single-step ring formation, no transition-metal catalysts.
-
Limitations : Moderate yields (60–75%), potential regioselectivity issues.
1,3-Dipolar Cycloaddition :
-
Advantages : Stereoselective, atom-economical.
-
Limitations : Sensitive to nitrile oxide stability, lower yields (70–85%).
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares structural similarities with several derivatives and analogs, as outlined below:
Key Observations :
- Functional Group Variations : Replacement of the carboxylic acid with a nitrile (e.g., 1094380-46-7) reduces acidity but may increase stability under physiological conditions . Sulfonamide derivatives (e.g., compounds in ) exhibit enhanced antimicrobial activity due to the sulfonamide moiety’s ability to inhibit bacterial enzymes .
Physicochemical Properties
- Melting Points: Benzo[d][1,3]dioxole-containing derivatives generally exhibit higher melting points (e.g., 200–201°C for 4b ) compared to non-aromatic analogs, suggesting stronger intermolecular forces due to π-π stacking .
- Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility relative to its nitrile or ester analogs .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid is a complex organic compound notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety and a dihydroisoxazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various cellular targets. Key findings include:
- Anticancer Properties : Studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa. It has been observed to cause cell cycle arrest at the S phase and G2/M phase, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound shows high selectivity for certain kinases, suggesting its role as a kinase inhibitor. This property is crucial for the development of targeted cancer therapies.
The biological effects of this compound are mediated through several mechanisms:
- Cell Cycle Arrest : The compound disrupts the normal progression of the cell cycle, particularly affecting the S phase and G2/M phase. This results in halted proliferation of cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells. This process is critical for eliminating cancerous cells and preventing tumor growth.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
Study 1: Anticancer Activity in HeLa Cells
In vitro studies on HeLa cells revealed that treatment with this compound resulted in:
- Apoptosis Induction : Increased markers of apoptosis were observed.
- Cell Cycle Analysis : Flow cytometry indicated significant accumulation of cells in the S and G2/M phases.
Study 2: Kinase Inhibition
Research focused on the interaction of this compound with specific kinases has shown:
- Selectivity : The compound demonstrated selective inhibition of certain kinase pathways involved in cancer progression.
- Potential Therapeutic Applications : Its ability to modulate kinase activity suggests potential applications in designing new cancer therapeutics.
Data Table: Biological Activities Summary
| Biological Activity | Observations | References |
|---|---|---|
| Induces Apoptosis | Significant increase in apoptotic markers | |
| Cell Cycle Arrest | Accumulation of cells in S and G2/M phases | |
| Kinase Inhibition | High selectivity for specific kinases |
Q & A
Q. What are the common synthetic routes for preparing 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid and its derivatives?
Methodological Answer: The synthesis typically involves condensation reactions between benzo[d][1,3]dioxol-5-yl precursors and dihydroisoxazole-carboxylic acid intermediates. For example:
- Step 1 : Reacting a benzo[d][1,3]dioxol-5-yl hydrazine derivative with an α,β-unsaturated carbonyl compound (e.g., via cyclocondensation) to form the dihydroisoxazole ring .
- Step 2 : Carboxylic acid functionalization using acid chlorides in chloroform with triethylamine as a base, followed by NaHCO₃ washing and vacuum evaporation for purification .
- Alternative Route : Substituted phenacyl bromides or α-halo compounds can be used to introduce thiazole or pyrazole moieties, as seen in related dihydroisoxazole derivatives .
Q. What spectroscopic and analytical methods are employed to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., dihydroisoxazole protons at δ 3.5–4.5 ppm, benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks for derivatives like C₂₃H₂₂N₃O₄S at 452.1 m/z) .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
- X-ray Crystallography : Resolves dihydroisoxazole ring conformation and intermolecular interactions (e.g., triclinic crystal system with α = 107.8°, β = 100.4° for ferrocenyl analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the benzo[d][1,3]dioxol-5-yl group (e.g., halogenation, methoxy substitution) and the dihydroisoxazole core (e.g., alkyl/aryl groups at position 3) to assess impacts on target binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or cytochrome P450 .
- In Vitro Assays : Test derivatives in cell-based models (e.g., MTT assays for anti-colon cancer activity) and compare IC₅₀ values (e.g., COX-2 inhibition ranges: 0.12–1.84 μM) .
Key SAR Insights from Literature:
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Re-evaluate protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HCT-116 vs. HT-29 for colon cancer) .
- Statistical Validation : Apply ANOVA or Tukey’s test to compare IC₅₀ values from replicate experiments .
- Structural Confirmation : Verify compound integrity via X-ray crystallography to rule out polymorphic effects (e.g., triclinic vs. monoclinic crystal packing altering bioavailability) .
Example of Data Contradiction Resolution:
A study reported varying COX-2 inhibition (IC₅₀: 0.12–1.84 μM) for analogs with similar substituents. Re-analysis revealed that electron-withdrawing groups (e.g., 4-iodophenyl) improved activity due to enhanced hydrogen bonding with COX-2’s Arg120 residue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
